4,5-Dichloro-1,2,3-benzodithiazol-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloro-1,2,3-benzodithiazol-1-ium chloride, also known as Appel’s salt, is an organosulfur compound. It is the chloride salt of the 4,5-dichloro-1,2,3-benzodithiazolium cation. This compound is a green solid that is poorly soluble in organic solvents .
Vorbereitungsmethoden
The compound is synthesized by the reaction of acetonitrile with sulfur monochloride. The initial phases of this reaction involve the chlorination of acetonitrile. The resulting dichloro acetonitrile undergoes cycloaddition with sulfur monochloride to form the desired product :
Cl2CHCN+S2Cl2→[S2NC2Cl2]Cl+HCl
In industrial settings, the synthesis is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
4,5-Dichloro-1,2,3-benzodithiazol-1-ium chloride undergoes various chemical reactions, including:
- Protic nucleophiles can displace one chloride ion. For example:
Substitution Reactions: [S2NC2Cl2]Cl+2RNH2→S2NC2Cl(=NR)+[RNH3]Cl
Hydrolysis: The compound hydrolyzes readily in the presence of water.
Reactions with N-Nucleophiles: It reacts with primary arylamines to form N-aryl-4-chloro-5H-1,2,3-dithiazolimines.
Wissenschaftliche Forschungsanwendungen
4,5-Dichloro-1,2,3-benzodithiazol-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-nitrogen heterocycles.
Biology: The compound’s reactivity with nucleophiles makes it useful in studying biological nucleophilic substitution reactions.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the synthesis of compounds with antimicrobial properties.
Wirkmechanismus
The compound exerts its effects through its highly electrophilic nature. It readily reacts with nucleophiles, leading to the formation of various products depending on the nucleophile involved. The molecular targets and pathways are primarily related to its ability to form stable sulfur-nitrogen bonds, which are crucial in many chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
4,5-Dichloro-1,2,3-benzodithiazol-1-ium chloride is unique due to its high electrophilicity and stability. Similar compounds include:
4,5-Dichloro-1,2,3-dithiazolium chloride: Similar in structure but differs in reactivity and applications.
1,2,3-Dithiazolium chloride: Lacks the chlorine substituents, leading to different chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
852636-63-6 |
---|---|
Molekularformel |
C6H2Cl3NS2 |
Molekulargewicht |
258.6 g/mol |
IUPAC-Name |
4,5-dichloro-1,2,3-benzodithiazol-1-ium;chloride |
InChI |
InChI=1S/C6H2Cl2NS2.ClH/c7-3-1-2-4-6(5(3)8)9-11-10-4;/h1-2H;1H/q+1;/p-1 |
InChI-Schlüssel |
XYWRCKUCBIIYDA-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC2=[S+]SN=C2C(=C1Cl)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.